8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one
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Overview
Description
8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol It is a member of the benzazocin family, characterized by a benzene ring fused to an azocine ring
Preparation Methods
The synthesis of 8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized through the reaction of 3,4-dimethoxyphenylacetic acid with an amine, followed by cyclization using a dehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for developing pharmaceutical agents targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one can be compared with other benzazocin derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
3,4-Dimethoxyphenethylamine: A simpler structure with fewer rings, used in different applications.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups, resulting in different reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and ring structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8,9-dimethoxy-3,4,5,6-tetrahydro-1H-1-benzazocin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-7-9-5-3-4-6-13(15)14-10(9)8-12(11)17-2/h7-8H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDATMZVJJFUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCCC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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